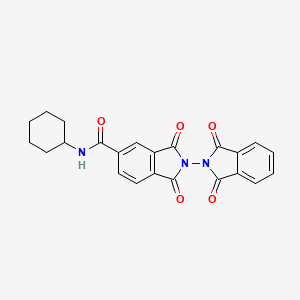![molecular formula C20H19FO3 B3944455 4-butyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3944455.png)
4-butyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one
Übersicht
Beschreibung
4-butyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It is commonly referred to as DBCO-Fluor and is used in various scientific research applications. This compound has gained significant attention due to its unique properties, which make it an ideal candidate for various research studies.
Wirkmechanismus
The mechanism of action of 4-butyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one involves the formation of a stable triazole linkage with azides. This reaction is catalyzed by copper and is commonly referred to as the "click reaction." The resulting triazole linkage is stable and can withstand various biological conditions, making it an ideal candidate for bioconjugation studies.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is used primarily as a research tool in various scientific studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-butyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one is its ability to react with azides through a copper-catalyzed cycloaddition reaction. This reaction is highly specific and results in the formation of a stable triazole linkage. This compound is also highly soluble in various solvents, making it easy to work with in laboratory settings.
One of the limitations of this compound is its cost. This compound is relatively expensive, which can limit its use in some research studies. Additionally, this compound has a relatively short half-life, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 4-butyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one in scientific research. One potential direction is the use of this compound in the development of new bioconjugation strategies. Researchers are currently exploring new ways to label biomolecules, and this compound could play a significant role in these efforts.
Another potential direction is the use of this compound in the development of new imaging techniques. This compound has unique properties that make it an ideal candidate for various imaging studies. Researchers are currently exploring new ways to use this compound in imaging studies, which could lead to the development of new diagnostic tools.
Overall, this compound is a valuable compound that has numerous scientific research applications. Its unique properties make it an ideal candidate for various research studies, and researchers are continuing to explore new ways to use this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
4-butyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one has various scientific research applications. One of the primary applications of this compound is in the field of bioconjugation. It is used as a reactive probe for the labeling of biomolecules such as proteins, peptides, and nucleic acids. This compound reacts with azides through a copper-catalyzed cycloaddition reaction, which results in the formation of a stable triazole linkage. This reaction is commonly referred to as the "click reaction" and is widely used in bioconjugation studies.
Eigenschaften
IUPAC Name |
4-butyl-7-[(4-fluorophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO3/c1-2-3-4-15-11-20(22)24-19-12-17(9-10-18(15)19)23-13-14-5-7-16(21)8-6-14/h5-12H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQTXKLXTWSHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B3944383.png)
![6-amino-4-cyclohexyl-3-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3944386.png)

![1-methyl-2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3944398.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3944406.png)
![4-ethoxy-N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B3944409.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine](/img/structure/B3944411.png)

![1-(3-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944423.png)
![4-{[1-(2-hydroxyphenyl)ethyl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3944424.png)
![N-[2-(benzoylamino)benzoyl]-N-(3-methoxyphenyl)phenylalaninamide](/img/structure/B3944434.png)
![methyl 6-ethyl-2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3944442.png)

![4-[({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B3944451.png)